6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide
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Overview
Description
This compound is an organic molecule that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
Thiazoles can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis
The compound has a monoclinic crystal structure with a = 4.7273 (7) Å, b = 10.2148 (16) Å, c = 21.283 (3) Å, β = 91.458 (4)°, V = 1027.4 (3) Å 3, Z = 4 .Scientific Research Applications
Antimicrobial Activity
Compounds with thiazolo[5,4-b]pyridine structures have been shown to possess potent antimicrobial activity. A derivative with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated inhibitory activity equivalent to that of the standard drug vancomycin .
Anti-inflammatory and Analgesic Properties
Indole derivatives have been reported to exhibit anti-inflammatory and analgesic activities. This suggests that our compound may also have potential in treating inflammation and pain .
Antitumor Activity
Thiazolo[5,4-b]pyridines have been identified as having antitumor properties. This indicates a potential application in cancer research and therapy .
PI3kα Inhibition
A synthesized N-heterocyclic compound composed of methoxypyridine and morpholinyl thiazolo[5,4-b]pyridine exhibited strong PI3kα inhibitory activity, which is significant in cancer treatment due to PI3kα’s role in cell growth and survival .
Herbicidal Properties
Thiazolo[5,4-b]pyridines have also been developed for their herbicidal properties, suggesting an application in agriculture for weed control .
Antioxidant Properties
Novel thiazolo[5,4-b]pyridines have exhibited high antioxidant activities, which could be beneficial in preventing oxidative stress-related diseases .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have a wide range of medicinal and biological properties . They can serve as ligands for various receptors and inhibit several enzymes .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
For example, they are involved in the development of pain therapy drugs and act as fibrinogenic receptor antagonists with antithrombotic activity .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents can affect its distribution and bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
6-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4OS/c1-11-13(18-24-15-6-3-9-21-19(15)26-18)4-2-5-14(11)23-17(25)12-7-8-16(20)22-10-12/h2-10H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHASOYRGFKLDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CN=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide |
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